molecular formula C8H11ClN2O2S B2453866 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1785243-74-4

1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No. B2453866
CAS RN: 1785243-74-4
M. Wt: 234.7
InChI Key: WFHAVZXYXJBGDX-UHFFFAOYSA-N
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Description

The compound “1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride” is likely to be an organic compound containing a pyrazole ring, a sulfonyl chloride group, and a cyclobutylmethyl group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. Sulfonyl chloride groups are functional groups with the structure R-SO2-Cl, where R is an organic group . Cyclobutylmethyl is a group consisting of a cyclobutane (a four-membered carbon ring) attached to a methyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the sulfonyl chloride group, and the cyclobutylmethyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The sulfonyl chloride group is typically very reactive and can undergo substitution reactions with nucleophiles . The pyrazole ring might participate in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Fluorescent Probes in Chemical Biology

Fluorescent probes play a crucial role in chemical biology, enabling the visualization and study of biomolecules. Cyclobutyl chloride, when appropriately modified, can serve as a precursor for fluorescent probes. These probes are powerful tools for subcellular localization studies, drug discovery, and understanding bioactive compound mechanisms . Researchers can synthesize derivatives of cyclobutyl chloride with fluorophores, allowing them to track specific molecules within cells.

Nonlinear Chemical Systems: Iodine Clock Reactions

While less common, cyclobutyl chloride derivatives have been explored in nonlinear chemical systems. For example, they may participate in iodine clock reactions, which exhibit fascinating dynamics and time-dependent behavior. Understanding these systems can lead to insights in self-assembly and reaction kinetics .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would largely depend on its reactivity. For instance, compounds containing sulfonyl chloride groups can be hazardous as they react with water to produce hydrochloric acid .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might exhibit biological activity that could be explored further .

properties

IUPAC Name

2-(cyclobutylmethyl)pyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHAVZXYXJBGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride

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